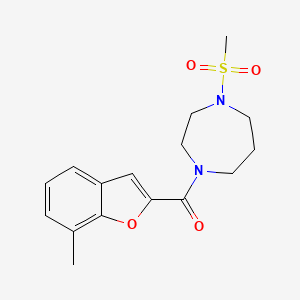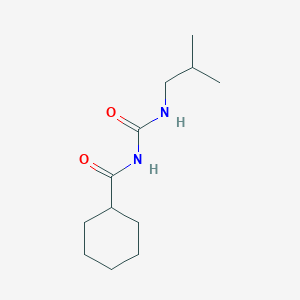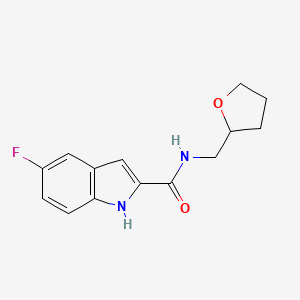
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide, also known as Br-APB, is a chemical compound that has been widely used in scientific research. It is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which is a G protein-coupled receptor that plays a key role in regulating neurotransmission in the brain.
作用机制
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is a selective agonist for mGluR7, which means that it binds to and activates this receptor. Activation of mGluR7 leads to the inhibition of neurotransmitter release, primarily through the inhibition of voltage-gated calcium channels. This results in a reduction in synaptic transmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide are primarily related to its activation of mGluR7. In vitro studies have shown that N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide inhibits the release of neurotransmitters such as glutamate, GABA, and acetylcholine. In vivo studies have demonstrated that N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has anxiolytic, antidepressant, and antinociceptive effects, as well as improving cognitive function.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide in lab experiments is its selectivity for mGluR7. This allows researchers to specifically investigate the function of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is its relatively low potency compared to other mGluR7 agonists. This means that higher concentrations of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide may be required to achieve the desired effects, which can increase the risk of off-target effects.
未来方向
There are several future directions for research on N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide and mGluR7. One area of interest is the role of mGluR7 in addiction and substance abuse. Preclinical studies have shown that mGluR7 agonists can reduce drug-seeking behavior and relapse in animal models of addiction, suggesting that targeting this receptor may be a promising approach for treating addiction in humans. Another area of interest is the development of more potent and selective mGluR7 agonists, which could improve the efficacy and safety of these compounds in clinical settings.
合成方法
The synthesis of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide involves a series of chemical reactions. The starting material is 4-bromo-2-methoxy-6-methylphenol, which is reacted with 2,2,6-trimethylmorpholine to form the corresponding morpholine derivative. This intermediate is then reacted with chloroacetyl chloride to yield N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide. The final product is purified using column chromatography.
科学研究应用
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has been extensively used in scientific research to study the function of mGluR7. This receptor is involved in the regulation of synaptic transmission, and its dysfunction has been implicated in various neurological disorders, including anxiety, depression, and addiction. N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has been used to investigate the role of mGluR7 in these disorders, as well as in pain perception and cognition.
属性
IUPAC Name |
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-10-6-12(17)7-13(21-5)14(10)18-15(20)19-8-11(2)22-16(3,4)9-19/h6-7,11H,8-9H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUAKMZNSQWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)NC2=C(C=C(C=C2C)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)

![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)


![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)